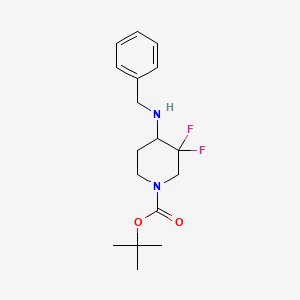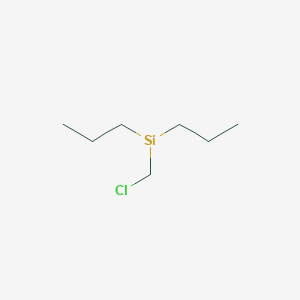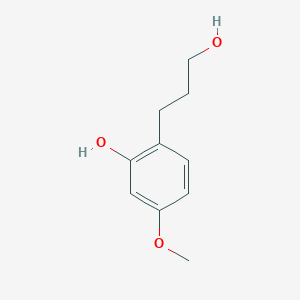
Butane-1,3-diamine dihydrochloride
Descripción general
Descripción
Butane-1,3-diamine dihydrochloride, also known as 1,3-diaminobutane dihydrochloride, is a chemical compound with the molecular formula C4H12N2·2HCl. It is a white crystalline solid that is highly soluble in water. This compound is a diamine, meaning it contains two amine groups, which makes it a valuable building block in synthetic organic chemistry .
Mecanismo De Acción
Target of Action
Butane-1,3-diamine dihydrochloride, also known as 1,3-diaminobutane, is a significant motif in natural products and serves as a building block in synthetic organic chemistry . .
Mode of Action
It is known that diamines, including 1,3-diamines, play crucial roles in various biological systems .
Biochemical Pathways
This compound may be involved in the synthesis of polyamines, similar to its structural analog, putrescine . Putrescine is synthesized biologically via two different pathways, both starting from arginine. In one pathway, arginine is converted into agmatine, catalyzed by the enzyme arginine decarboxylase (ADC). Agmatine is then transformed into N-carbamoylputrescine by agmatine imino hydroxylase (AIH) .
Result of Action
Diamines are known to play crucial roles in various biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,3-diamine dihydrochloride typically involves the hydrogenation of nitriles or the reduction of amides. One common method is the reduction of succinonitrile using hydrogen in the presence of a catalyst such as Raney nickel. The reaction conditions usually involve high pressure and temperature to ensure complete reduction .
Industrial Production Methods
On an industrial scale, this compound is produced by the catalytic hydrogenation of succinonitrile. This process is efficient and yields a high purity product. The reaction is carried out in large reactors where hydrogen gas is bubbled through a solution of succinonitrile in the presence of a nickel catalyst .
Análisis De Reacciones Químicas
Types of Reactions
Butane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Further reduction can lead to the formation of primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts like Raney nickel or palladium on carbon (Pd/C) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted diamines and other derivatives.
Aplicaciones Científicas De Investigación
Butane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of polyamines, which are essential for cell growth and differentiation.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that target specific enzymes or receptors.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Putrescine (Butane-1,4-diamine): Similar in structure but with amine groups at the 1 and 4 positions.
Cadaverine (Pentane-1,5-diamine): Another diamine with a longer carbon chain.
1,3-Diaminopropane: A shorter chain diamine with amine groups at the 1 and 3 positions.
Uniqueness
Butane-1,3-diamine dihydrochloride is unique due to its specific positioning of amine groups, which makes it particularly useful in the synthesis of certain polymers and pharmaceuticals. Its ability to form stable complexes with various substrates also sets it apart from other diamines .
Propiedades
IUPAC Name |
butane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2ClH/c1-4(6)2-3-5;;/h4H,2-3,5-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHAAVOFLUOLRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




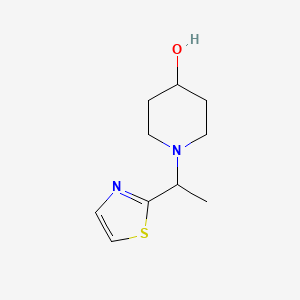
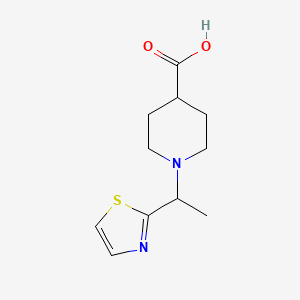


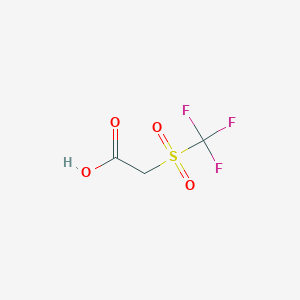
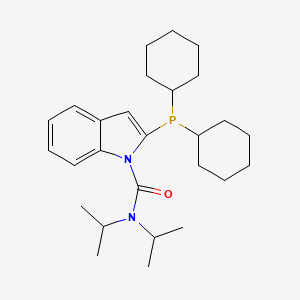
![3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl-](/img/structure/B3210379.png)
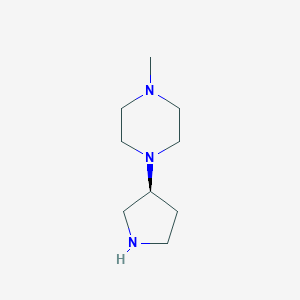
![2-[Ethyl-(4-nitro-benzyl)-amino]-ethanol](/img/structure/B3210389.png)
